molecular formula C17H20O7 B14014155 3-epi-Dihydroscandenolide

3-epi-Dihydroscandenolide

Cat. No.: B14014155
M. Wt: 336.3 g/mol
InChI Key: ALQWQVLQHXAWBI-RZGXMFIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-epi-Dihydroscandenolide is an organic compound belonging to the class of sesquiterpene lactones. It is characterized by its unique structure and properties, making it a subject of interest in various scientific fields. This compound is known for its aromatic properties and is often used in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-epi-Dihydroscandenolide can be synthesized through chemical methods, often involving the extraction from natural sources such as plants. The synthetic route typically involves multiple steps, including the formation of intermediate compounds and the use of specific catalysts and reagents .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often starting from naturally occurring precursors. The process may include steps such as extraction, purification, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-epi-Dihydroscandenolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

3-epi-Dihydroscandenolide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying sesquiterpene lactones and their reactions.

    Biology: Investigated for its potential effects on microbial diversity and activity in soil.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the fragrance industry for its aromatic properties

Mechanism of Action

The mechanism of action of 3-epi-Dihydroscandenolide involves its interaction with specific molecular targets and pathways. It is known to affect microbial activity in soil by influencing the diversity and function of soil bacteria and fungi. The compound’s effects are mediated through its interaction with microbial cell membranes and enzymes, leading to changes in microbial metabolism and activity .

Comparison with Similar Compounds

3-epi-Dihydroscandenolide is unique among sesquiterpene lactones due to its specific structure and properties. Similar compounds include:

  • Anhydroscandenolide
  • Deoxymikanolide
  • Dihydromichaelide
  • Scandenolide

These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound stands out for its specific effects on soil microbial communities and its unique aromatic properties .

Properties

Molecular Formula

C17H20O7

Molecular Weight

336.3 g/mol

IUPAC Name

[(1R,2R,3R,6S,8S,10S,12S)-3,8-dimethyl-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate

InChI

InChI=1S/C17H20O7/c1-7-14-11-4-9(16(20)22-11)10(21-8(2)18)5-13-17(3,24-13)6-12(14)23-15(7)19/h4,7,10-14H,5-6H2,1-3H3/t7-,10+,11-,12+,13+,14+,17+/m1/s1

InChI Key

ALQWQVLQHXAWBI-RZGXMFIVSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C[C@]3([C@@H](O3)C[C@@H](C4=C[C@H]2OC4=O)OC(=O)C)C)OC1=O

Canonical SMILES

CC1C2C(CC3(C(O3)CC(C4=CC2OC4=O)OC(=O)C)C)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.